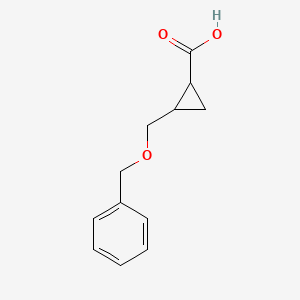

2-((Benzyloxy)methyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

2-(phenylmethoxymethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)11-6-10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOFPRGAVPMDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is paramount. Among the vast array of structural motifs, the cyclopropane ring has emerged as a uniquely powerful tool for medicinal chemists.[1][2] Its rigid, three-membered carbocyclic structure imparts a range of desirable physicochemical and pharmacological characteristics to a molecule. These include increased metabolic stability, improved binding affinity and potency, and the ability to fine-tune solubility and membrane permeability.[3][4] The strained nature of the cyclopropane ring also allows it to act as a bioisostere for other functional groups, such as alkenes and amides, offering a strategic avenue for lead optimization.[4]

This guide focuses on a key exemplar of this molecular class: 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid . This bifunctional molecule, incorporating both the influential cyclopropane ring and a versatile benzyloxy protecting group, serves as a valuable building block in the synthesis of complex pharmaceutical agents. Its unique combination of structural features makes it a sought-after intermediate in the development of novel therapeutics, particularly in the realms of antiviral and protease inhibitor research.

Physicochemical Properties and Characteristics

This compound is a chiral molecule, with the cis and trans diastereomers, as well as their respective enantiomers, possessing distinct spatial arrangements. The properties of this compound are largely dictated by the interplay between the rigid cyclopropane core, the flexible benzyloxymethyl side chain, and the acidic carboxylic acid functionality.

| Property | Value | Source |

| CAS Number | 848328-57-4 | [5] |

| Molecular Formula | C₁₂H₁₄O₃ | [5] |

| Molecular Weight | 206.24 g/mol | [5] |

| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from chemical structure |

Note: Some physical properties such as melting point and boiling point are not consistently reported in publicly available literature and may vary depending on the specific isomeric form.

Synthesis of this compound: A Step-by-Step Methodology

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. A common and effective strategy involves the preparation of a key alcohol intermediate, followed by its oxidation to the final carboxylic acid.

Experimental Protocol: A Plausible Synthetic Route

This protocol outlines a likely and chemically sound pathway based on established organic chemistry principles and published procedures for analogous compounds.

Part 1: Synthesis of ((1R,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol

This precursor alcohol can be synthesized from commercially available starting materials. The following procedure is adapted from a similar synthesis.[1]

-

Reduction of Diethyl trans-1,2-cyclopropanedicarboxylate: To a solution of diethyl trans-1,2-cyclopropanedicarboxylate in an anhydrous ether solvent (e.g., tetrahydrofuran), add a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0°C. The reaction is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting precipitate is filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diol, (trans-cyclopropane-1,2-diyl)dimethanol.

-

Monobenzylation: The crude diol is dissolved in an appropriate solvent like N,N-dimethylformamide (DMF). Sodium hydride (NaH) is added portion-wise at 0°C, followed by the dropwise addition of benzyl bromide. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.

-

Purification: The reaction is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol.

Part 2: Oxidation to this compound

The synthesized alcohol is then oxidized to the corresponding carboxylic acid. Various oxidation methods can be employed.

-

Oxidation Reaction: The alcohol intermediate is dissolved in a suitable solvent system, such as a mixture of acetonitrile, carbon tetrachloride, and water. A catalytic amount of ruthenium(III) chloride (RuCl₃) and a stoichiometric amount of an oxidizing agent like sodium periodate (NaIO₄) are added. The reaction mixture is stirred vigorously at room temperature.

-

Monitoring and Work-up: The progress of the reaction is monitored by TLC. Upon completion, the mixture is partitioned between water and an organic solvent (e.g., dichloromethane). The aqueous layer is extracted multiple times with the organic solvent.

-

Purification and Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development: A Versatile Building Block

The true value of this compound lies in its utility as a versatile building block for the synthesis of complex, biologically active molecules. The cyclopropane moiety introduces conformational rigidity, which can be crucial for optimal binding to a biological target, while the carboxylic acid and the protected alcohol provide handles for further chemical modifications.

Role in the Synthesis of Protease Inhibitors

Protease inhibitors are a critical class of drugs used in the treatment of various diseases, including viral infections and cancer.[6] The development of potent and selective protease inhibitors often relies on the synthesis of molecules that can mimic the transition state of peptide cleavage. The rigid cyclopropane scaffold of this compound can serve as a core element in the design of such inhibitors.

A notable application of cyclopropane-containing building blocks is in the development of inhibitors for viral proteases, such as the 3C-like protease (3CLpro) of coronaviruses.[7] The synthesis of these inhibitors often involves the use of cyclopropyl alcohol precursors to introduce the key cyclopropane moiety.[7] This suggests a direct and highly relevant application for this compound and its derivatives in the synthesis of novel antiviral agents targeting viral proteases.

Potential in the Development of Antiviral Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral therapy.[8] The incorporation of carbocyclic rings, including cyclopropane, in place of the furanose sugar of natural nucleosides has proven to be a successful strategy for the development of potent antiviral agents.[9][10] These modifications can enhance the metabolic stability of the drug and alter its interaction with viral polymerases. The functional groups on this compound make it an attractive starting material for the synthesis of novel cyclopropane-based nucleoside analogues with potential activity against a range of viruses.

Caption: Applications of this compound in drug development.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in modern medicinal chemistry. Its unique combination of a rigid cyclopropane core and versatile functional groups makes it a highly valuable building block for the synthesis of novel therapeutic agents. While its primary applications appear to be concentrated in the development of protease inhibitors and antiviral drugs, the inherent properties of the cyclopropane moiety suggest that its utility could extend to other therapeutic areas where enhanced metabolic stability and precise conformational control are desired. As our understanding of disease pathways deepens and the demand for more effective and safer drugs grows, the role of specialized building blocks like this compound in the drug discovery and development pipeline is set to expand.

References

-

Liu, J. et al. (2016). Intramolecular cyclopropylmethylation via non-classical carbenium ion. The Royal Society of Chemistry. Available at: [Link]

-

Snead, D. R., & Chen, C. (2022). Improved Access to Cyclopropanol via Supply-Centered Synthesis. ChemRxiv. Available at: [Link]

-

Bull, J. A., & Davidson, J. P. (2020). Representative examples of FDA‐approved drugs bearing a cyclopropane motif. Angewandte Chemie International Edition. Available at: [Link]

-

Shaalaa.com. (2020). Write Balanced Equation for the Following Conversion: Cyclopropane Carboxylic Acid to Cyclopropylmethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of cyclopropane carboxylic acid p-[(2-propynyloxy)methyl]benzyl ester. Retrieved from [Link]

- Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.

-

MDPI. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. Available at: [Link]

- Google Patents. (n.d.). ES2002539A6 - Procedure for obtaining hydroxymethylcyclopropane (cyclopropylmethanol).

-

University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors. Retrieved from [Link]

-

Sanders, B. C., et al. (2021). Synthesis and Structure-Activity Relationship of Covalent Inhibitors of SARS-CoV-2 Papain-like Protease with Antiviral Potency. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Selected cyclopropane‐containing drug molecules in the top 200 pharmaceuticals by retail sales in 2021. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank. Available at: [Link]

-

Zhou, S., et al. (2004). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

-

Kern, E. R., et al. (1998). (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents. Antiviral Chemistry & Chemotherapy. Available at: [Link]

-

PubChem. (n.d.). 2-Methylcyclopropanecarboxylic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Continuous flow synthesis of the antiviral drug tecovirimat and related sp3-rich scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]

-

Groutas, W. C., et al. (2021). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. Journal of Medicinal Chemistry. Available at: [Link]

-

ERIC. (2021). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one Derivatives. Letters in Drug Design & Discovery. Available at: [Link]

-

National Center for Biotechnology Information. (2016). Antiviral Drugs. Topics in Medicinal Chemistry. Available at: [Link]

-

MDPI. (2022). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank. Available at: [Link]

-

National Institutes of Health. (2021). Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2. Nature Chemical Biology. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. 692778-41-9|Ethyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. shaalaa.com [shaalaa.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 7. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((Benzyloxy)methyl)cyclopropanecarboxylic acid, registered under CAS number 848328-57-4, is a valuable synthetic intermediate characterized by a unique strained cyclopropane ring coupled with a benzyloxy-protected hydroxymethyl substituent.[1][2] This structural motif is of significant interest in medicinal chemistry, offering a versatile scaffold for the design of novel therapeutic agents. The rigid cyclopropane core allows for precise spatial positioning of pharmacophoric elements, a critical aspect in optimizing drug-receptor interactions. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its emerging applications, particularly in the development of GPR40 receptor modulators and antiviral agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 848328-57-4 | [1][2] |

| Molecular Formula | C12H14O3 | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Predicted Boiling Point | 344.8 ± 15.0 °C | [1] |

| Predicted Density | 1.212 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 4.61 ± 0.11 | |

| Storage Conditions | 2-8°C, sealed in a dry environment | [1] |

These predicted values suggest that the compound is a high-boiling liquid or a low-melting solid at room temperature and possesses a moderate acidity typical of carboxylic acids. Proper storage in a refrigerated and dry environment is crucial to maintain its stability and purity.

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A representative synthetic route involves the cyclopropanation of a suitable alkene followed by functional group manipulations. The causality behind the choice of reagents and reaction conditions is critical for achieving a high yield and purity of the final product.

Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible synthetic pathway based on established organic chemistry principles, such as the Simmons-Smith cyclopropanation.

Step 1: Synthesis of Benzyl Allyl Ether

-

To a stirred solution of allyl alcohol in a suitable aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) portion-wise at 0°C. The use of NaH ensures the complete deprotonation of the alcohol to form the corresponding alkoxide.

-

After the evolution of hydrogen gas ceases, add benzyl bromide dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of water. The product, benzyl allyl ether, is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Cyclopropanation to form (Benzyloxy)methyl)cyclopropane

-

The Simmons-Smith reaction is a reliable method for the stereospecific synthesis of cyclopropanes. To a solution of benzyl allyl ether in dichloromethane (DCM), add a solution of diethylzinc.

-

Subsequently, add diiodomethane dropwise at 0°C. The in-situ formation of the zinc carbenoid (ICH2ZnI) is crucial for the cyclopropanation of the double bond.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated to yield (benzyloxy)methyl)cyclopropane.

Step 3: Functionalization and Oxidation to the Carboxylic Acid

-

Further functionalization of the cyclopropane ring is required to introduce the carboxylic acid group. This can be a challenging step and may involve strategies such as directed C-H activation or opening of the cyclopropane ring followed by re-closure.

-

An alternative and more direct, though potentially lower-yielding, approach could involve the use of a carboxylating agent on a lithiated cyclopropane intermediate.

-

A more practical route involves starting with an ester-functionalized alkene, such as ethyl acrylate, which upon cyclopropanation and subsequent reduction and benzylation would lead to an ester precursor of the target acid.

Due to the lack of a directly published, detailed experimental protocol for the title compound in the initial search, the above serves as a scientifically sound, proposed pathway. Researchers should optimize conditions based on laboratory-specific resources and safety protocols.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum:

-

Aromatic protons (benzyl group): A multiplet in the range of 7.2-7.4 ppm (5H).

-

Benzyl methylene protons (-OCH₂Ph): A singlet around 4.5 ppm (2H).

-

Cyclopropane ring protons: A complex set of multiplets in the upfield region, typically between 0.5 and 1.5 ppm. The diastereotopic nature of the methylene protons and the coupling between all ring protons would result in a complex splitting pattern.

-

Methylene protons adjacent to the ether (-CH₂O-): A doublet of doublets or a multiplet around 3.4-3.6 ppm (2H).

-

Carboxylic acid proton (-COOH): A broad singlet, typically downfield, above 10 ppm.

Predicted ¹³C NMR Spectrum:

-

Aromatic carbons (benzyl group): Peaks in the range of 127-138 ppm.

-

Carbonyl carbon (-COOH): A peak around 175-180 ppm.

-

Benzyl methylene carbon (-OCH₂Ph): A peak around 70-73 ppm.

-

Cyclopropane ring carbons: Peaks in the upfield region, typically between 10 and 30 ppm.

-

Methylene carbon adjacent to the ether (-CH₂O-): A peak around 70-75 ppm.

Researchers are advised to acquire and interpret their own spectroscopic data for unambiguous characterization.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in the synthesis of complex molecules with potential therapeutic applications.

GPR40 Receptor Modulators for Type 2 Diabetes

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising target for the treatment of type 2 diabetes mellitus.[3] Agonists of GPR40 have been shown to potentiate glucose-stimulated insulin secretion from pancreatic β-cells. Several patents disclose the use of cyclopropanecarboxylic acid derivatives as GPR40 modulators. The rigid cyclopropane scaffold of this compound can serve as a core element to which other pharmacophoric groups can be attached, allowing for the fine-tuning of agonist activity and pharmacokinetic properties. The benzyloxymethyl group can be deprotected to reveal a primary alcohol, which can be further functionalized to explore the binding pocket of the GPR40 receptor.

Logical Relationship: Role in GPR40 Agonist Synthesis

Caption: Synthetic pathway from the title compound to a GPR40 agonist.

Intermediates for Antiviral Agents

The cyclopropane moiety is a key structural feature in several antiviral drugs. Its conformational rigidity can help in locking the molecule in a bioactive conformation, leading to enhanced potency. Patents have described the use of cyclopropane derivatives in the synthesis of antiviral agents, including those targeting hepatitis C virus (HCV) and other viral infections. This compound can serve as a chiral building block for the stereoselective synthesis of such antiviral compounds. The carboxylic acid and the protected hydroxyl group provide two handles for further chemical transformations and the introduction of nucleoside or other heterocyclic bases.

Experimental Workflow: General Antiviral Synthesis

Caption: General workflow for synthesizing antiviral compounds.

Safety and Handling

As a carboxylic acid, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is predicted to be a skin and eye irritant. Work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically versatile building block with significant potential in drug discovery. Its unique combination of a rigid cyclopropane core and functionalizable side chains makes it an attractive starting material for the development of novel GPR40 agonists and antiviral agents. While detailed experimental procedures and spectroscopic data are not widely published, this guide provides a solid foundation for researchers to explore the chemistry and applications of this promising compound. Further research into its stereoselective synthesis and biological evaluation is warranted to fully unlock its therapeutic potential.

References

- Google Patents. Benzylaminopyrazinylcyclopropanecarboxylic acids, pharmaceutical compositions and uses thereof.

-

PubMed. Current status of GPR40/FFAR1 modulators in medicinal chemistry (2016-2019): a patent review. Available at: [Link]

- Google Patents. Antidiabetic bicyclic compounds.

-

PubMed. Synthesis and Antiviral Activity of Certain Second Generation Methylenecyclopropane Nucleosides. Available at: [Link]

-

PubMed Central (PMC). Benzene with Alkyl Chains Is a Universal Scaffold for Multivalent Virucidal Antivirals. Available at: [Link]

Sources

An In-depth Technical Guide to 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry and materials science. Small, strained ring systems, such as cyclopropane, offer a compelling platform for developing novel molecular architectures with distinct physicochemical properties. This guide provides a detailed technical overview of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid, a bifunctional building block with significant potential in synthetic organic chemistry and drug discovery. By examining its core properties, plausible synthetic routes, and the strategic value of its constituent parts, this document aims to serve as a comprehensive resource for researchers leveraging this and similar scaffolds in their work.

Molecular Overview and Physicochemical Properties

This compound (CAS No. 848328-57-4) is a derivative of cyclopropanecarboxylic acid featuring a benzyloxymethyl substituent.[1][2] This structure combines the rigid, three-dimensional geometry of the cyclopropane ring with a versatile carboxylic acid handle and a benzyl-protected primary alcohol. The interplay of these functional groups dictates its chemical reactivity and utility as a synthetic intermediate.

The molecular formula of this compound is C₁₂H₁₄O₃, corresponding to a molecular weight of 206.24 g/mol .[1][2] A summary of its key identifiers and computed physicochemical properties is presented in Table 1.

Table 1: Core Properties and Identifiers for this compound

| Property | Value | Source(s) |

| Molecular Weight | 206.24 g/mol | [1][2] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |

| CAS Number | 848328-57-4 | [1][2] |

| Synonyms | 2-((benzyloxy)methyl)cyclopropane-1-carboxylic acid; Cyclopropanecarboxylic acid, 2-[(phenylmethoxy)methyl]- | |

| Predicted Boiling Point | 344.8 ± 15.0 °C | [2] |

| Predicted Density | 1.212 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 4.61 ± 0.11 | [2] |

| SMILES | O=C(C1C(COCC2=CC=CC=C2)C1)O |

The predicted pKa of ~4.6 suggests that the carboxylic acid moiety has acidity typical for a cyclopropyl carboxylic acid, making it amenable to standard coupling reactions (e.g., amide bond formation) and salt formation.

Caption: 2D structure of this compound.

Strategic Value in Drug Discovery and Development

The structural components of this compound each contribute to its potential utility in medicinal chemistry.

The Cyclopropane Ring

The cyclopropyl group is a "bioisostere" of choice for fragments like gem-dimethyl groups or alkenes. Its inclusion in a drug candidate can confer several advantages:

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkanes, making the ring resistant to metabolic degradation.[3][4]

-

Conformational Rigidity: The rigid nature of the ring can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target and potentially increasing potency and selectivity.[3][4]

-

Improved Physicochemical Properties: Incorporation of a cyclopropyl moiety can modulate properties such as lipophilicity and membrane permeability, which is critical for optimizing pharmacokinetics.[4][5][6]

-

Novelty and Patentability: As a unique three-dimensional scaffold, it provides access to novel chemical space.[5]

The Carboxylic Acid Functional Group

The carboxylic acid is a key functional group for establishing interactions with biological targets, particularly through hydrogen bonding and ionic interactions with basic residues like lysine or arginine in a protein's active site. It also serves as a crucial synthetic handle for creating libraries of derivatives, such as amides, esters, and sulfonamides, to explore structure-activity relationships (SAR).

The Benzyl Protecting Group

In the context of this molecule as a building block, the benzyl group serves as a robust protecting group for the primary alcohol.[7][8][9] This is strategically important for several reasons:

-

Orthogonal Reactivity: The benzyl ether is stable to a wide range of reaction conditions used to modify the carboxylic acid (e.g., amide coupling, esterification, reduction).[10]

-

Controlled Deprotection: The benzyl group can be selectively removed later in a synthetic sequence, typically via catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild and high-yielding method.[8][11] This unmasks the primary alcohol for further functionalization, allowing for the late-stage introduction of diversity into a molecular scaffold.

Proposed Retrosynthetic Analysis and Experimental Protocol

Sources

- 1. 848328-57-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 848328-57-4 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scientificupdate.com [scientificupdate.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Benzyl group - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. Benzyl Ethers [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid

Introduction

2-((Benzyloxy)methyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid cyclopropane scaffold, combined with the versatile benzyloxy and carboxylic acid functionalities, makes it an attractive component for the synthesis of complex molecular architectures with potential therapeutic applications. The benzyl ether serves as a common protecting group for the primary alcohol, which can be deprotected under various conditions to allow for further functionalization. This guide provides a detailed overview of the primary synthetic pathway for this compound, intended for researchers, scientists, and professionals in the field of drug development.

Primary Synthetic Pathway: A Step-by-Step Approach

The most common and reliable synthetic route to this compound involves a three-step sequence starting from an ester of 2-formylcyclopropanecarboxylate. This pathway offers good control over stereochemistry and generally proceeds with reasonable to high yields.

The overall transformation is depicted in the following workflow:

Figure 1: Overall synthetic workflow for this compound.

Step 1: Reduction of the Aldehyde

The synthesis commences with the selective reduction of the aldehyde functionality in a suitable starting material, such as ethyl 2-formylcyclopropanecarboxylate. This transformation is typically achieved using a mild reducing agent to avoid unwanted side reactions.

-

Causality of Experimental Choice: Sodium borohydride (NaBH₄) is a preferred reagent for this step due to its high chemoselectivity for aldehydes and ketones over esters. The reaction is generally performed in an alcoholic solvent like ethanol, which also serves as a proton source for the workup.

Experimental Protocol:

-

Dissolve ethyl 2-formylcyclopropanecarboxylate in anhydrous ethanol under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield ethyl 2-(hydroxymethyl)cyclopropanecarboxylate.

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-formylcyclopropanecarboxylate | N/A |

| Reagent | Sodium Borohydride (NaBH₄) | N/A |

| Solvent | Ethanol | N/A |

| Temperature | 0 °C to Room Temperature | N/A |

| Typical Yield | >90% | N/A |

Step 2: Benzylation of the Primary Alcohol

The hydroxyl group of the intermediate is protected as a benzyl ether. This is a crucial step to prevent its interference in subsequent reactions and to introduce the desired benzyloxymethyl moiety. The Williamson ether synthesis is a classic and effective method for this transformation.[1]

-

Causality of Experimental Choice: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide. Benzyl bromide (BnBr) is a reactive electrophile that readily undergoes an Sₙ2 reaction with the alkoxide. Dimethylformamide (DMF) is a suitable polar aprotic solvent that facilitates this type of reaction.[2]

Experimental Protocol:

-

Dissolve ethyl 2-(hydroxymethyl)cyclopropanecarboxylate in anhydrous DMF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate.

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate | N/A |

| Reagents | Sodium Hydride (NaH), Benzyl Bromide (BnBr) | [1][2] |

| Solvent | Dimethylformamide (DMF) | [2] |

| Temperature | 0 °C to Room Temperature | [2] |

| Typical Yield | 85-95% | N/A |

Step 3: Hydrolysis of the Ethyl Ester

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through saponification using a strong base, followed by acidification.[3]

-

Causality of Experimental Choice: Sodium hydroxide is a strong base that effectively hydrolyzes the ester. A mixture of water and ethanol is often used as the solvent to ensure the solubility of both the ester and the hydroxide salt. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to yield the final carboxylic acid.

Experimental Protocol:

-

Dissolve ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate | N/A |

| Reagents | Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl) | [3] |

| Solvent | Ethanol/Water | N/A |

| Temperature | Reflux | N/A |

| Typical Yield | >90% | N/A |

Alternative Synthetic Strategy: A Conceptual Overview

An alternative approach to the synthesis of this compound could involve the initial formation of the cyclopropane ring via a cyclopropanation reaction of benzyl allyl ether, followed by oxidation.

Figure 2: Conceptual alternative synthetic pathway.

This route begins with the readily available benzyl allyl ether.[4] The cyclopropane ring can be introduced using the Simmons-Smith reaction, which involves an organozinc carbenoid and is known for its stereospecificity.[5][6] However, the subsequent oxidation of the resulting (benzyloxymethyl)cyclopropane to the desired carboxylic acid presents a significant challenge. This transformation would require a strong oxidizing agent capable of converting a methyl group attached to a cyclopropane ring into a carboxylic acid without cleaving the benzyl ether or the cyclopropane ring. While powerful oxidants like ruthenium tetroxide are known to perform such transformations, the selectivity and yield for this specific substrate are not well-documented in readily available literature. Therefore, this pathway is considered more theoretical and potentially less efficient than the primary route described above.

Conclusion

The synthesis of this compound is most reliably achieved through a well-established three-step sequence involving reduction, benzylation, and hydrolysis. This pathway provides good yields and allows for stereochemical control, making it suitable for the preparation of this important building block for drug discovery and development. While alternative routes can be conceptualized, the primary pathway detailed in this guide represents a field-proven and efficient approach.

References

-

Organic Syntheses. cyclopropanecarboxylic acid. Available at: [Link].

-

Simmons–Smith reaction - Wikipedia. Available at: [Link].

-

Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications. Available at: [Link].

-

Simmons-Smith Reaction - Organic Chemistry Portal. Available at: [Link].

-

Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC - PubMed Central. Available at: [Link].

-

Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. Available at: [Link].

-

Simmons–Smith reaction – cyclopropanation of alkenes - OrgoSolver. Available at: [Link].

-

Cyclopropanation of Alkenes and the Simmons-Smith Reaction - Organic Chemistry Tutor. Available at: [Link].

-

Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. Available at: [Link].

-

Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Available at: [Link].

-

Allyl benzyl ether | C10H12O | CID 84542 - PubChem. Available at: [Link].

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - ResearchGate. Available at: [Link].

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - AIR Unimi. Available at: [Link].

-

Selective cyclopropanation of allyl vinyl ether. | Download Scientific Diagram. Available at: [Link].

-

2-methylenecyclopropanecarboxylic acid - Organic Syntheses Procedure. Available at: [Link].

-

Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) - Department of Chemistry. Available at: [Link].

-

Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides - ResearchGate. Available at: [Link].

-

Synthesis of cyclopropane carboxylic acid p-[(2-propynyloxy)methyl]benzyl ester. Available at: [Link].

Sources

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 4. Allyl benzyl ether | C10H12O | CID 84542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 6. orgosolver.com [orgosolver.com]

An In-Depth Technical Guide to 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid: A Versatile Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-((benzyloxy)methyl)cyclopropanecarboxylic acid, a valuable chiral building block in modern drug discovery and development. The document delves into its chemical identity, including its IUPAC name and synonyms, and presents a detailed analysis of its physicochemical properties. A significant focus is placed on its synthesis, with a particular emphasis on stereoselective methodologies that are critical for its application in medicinal chemistry. The guide further explores the role of this cyclopropane derivative as a key structural motif in the design of novel therapeutic agents, highlighting its potential in the development of antiviral, anticancer, and anti-inflammatory drugs. Finally, detailed experimental protocols and characterization data are provided to support researchers in the practical application of this compound.

Chemical Identity and Properties

IUPAC Name and Synonyms

The compound with the common name this compound is systematically named according to IUPAC nomenclature. Due to the presence of a substituent on the cyclopropane ring, the numbering of the carboxylic acid group is specified.

-

IUPAC Name: 2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid[1]

-

Common Synonyms: this compound, Cyclopropanecarboxylic acid, 2-[(phenylmethoxy)methyl]-[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Boiling Point | 344.8 ± 15.0 °C (Predicted) | [1] |

| Density | 1.212 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.61 ± 0.11 (Predicted) | |

| Storage Temperature | 2-8°C |

Synthesis and Stereochemistry

The synthesis of this compound, particularly in its enantiomerically pure forms, is a key aspect of its utility in drug development. The cyclopropane ring can be constructed through various methods, with stereocontrol being a primary consideration.

General Synthetic Strategies

The construction of the substituted cyclopropane ring is typically achieved through cyclopropanation reactions of allylic ethers. A plausible and commonly employed synthetic route is outlined below. This strategy allows for the introduction of the benzyloxymethyl substituent prior to the formation of the cyclopropane ring.

Caption: Proposed synthetic pathway for this compound.

Stereoselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric syntheses to obtain specific stereoisomers of this compound is of paramount importance.

Several strategies can be employed to achieve stereocontrol in the cyclopropanation step:

-

Chiral Catalysts: The use of chiral rhodium or copper catalysts with diazoacetates can induce high levels of enantioselectivity in the formation of the cyclopropane ring.[3]

-

Chiral Auxiliaries: Attaching a chiral auxiliary to the olefin substrate can direct the cyclopropanation reaction to occur from a specific face, leading to a diastereoselective synthesis. The auxiliary can then be cleaved to yield the enantiomerically enriched product.[4]

-

Enzymatic Synthesis: Biocatalytic approaches using engineered enzymes are emerging as powerful tools for the enantioselective synthesis of cyclopropane building blocks.[5]

The relative stereochemistry of the substituents on the cyclopropane ring (cis or trans) can also be controlled by the choice of reagents and reaction conditions. For instance, different catalysts in the cyclopropanation reaction can favor the formation of either the cis or trans diastereomer.

Applications in Drug Development

The rigid, three-dimensional structure of the cyclopropane ring makes it an attractive scaffold in medicinal chemistry. It can act as a conformationally restricted bioisostere for other groups, such as gem-dimethyl groups or double bonds, and can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. While no marketed drugs explicitly contain the this compound moiety, its structural motifs are present in various therapeutic agents and are actively being explored in drug discovery programs.

Antiviral Agents

Cyclopropane-containing nucleoside and non-nucleoside analogs have shown promise as antiviral agents. The constrained cyclopropane ring can mimic the ribose sugar in nucleosides and interact with viral enzymes. The benzyloxy group can also engage in hydrophobic interactions within the active site of viral proteins. Derivatives of 1,6-bis[(benzyloxy)methyl]uracil have demonstrated activity against HIV-1 and influenza H1N1 virus.[6] Furthermore, various carbazole and benzotriazole derivatives containing cyclic moieties have been investigated as potent antiviral agents against a range of viruses.[7][8]

Anticancer Agents

The unique conformational properties of cyclopropane derivatives can be exploited to design selective inhibitors of cancer-related targets. The rigid scaffold can help to orient functional groups in a precise manner for optimal binding to enzyme active sites or protein-protein interfaces. For example, derivatives of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid have shown potent anti-proliferative activity against a broad range of tumor cell lines.[9]

Anti-inflammatory Agents

Cyclopropane-containing compounds have been investigated for their anti-inflammatory properties. The cyclopropane ring can serve as a core scaffold for the development of inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). For instance, various 1,2-benzothiazine 1,1-dioxide derivatives incorporating cyclic structures have demonstrated significant anti-inflammatory effects.[10]

Experimental Protocols

The following is a generalized, step-by-step methodology for the synthesis of this compound, based on established chemical transformations. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and desired stereochemical outcome.

Synthesis of Ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate (Mixture of Diastereomers)

-

Preparation of Allyl Benzyl Ether: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add allyl alcohol (1.0 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes. Add benzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with water and extract the product with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Cyclopropanation: To a solution of allyl benzyl ether (1.0 eq) in a suitable solvent such as dichloromethane, add a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄, ~0.01 eq). Heat the solution to reflux and add a solution of ethyl diazoacetate (1.2 eq) in dichloromethane dropwise over several hours. After the addition is complete, continue to reflux for an additional hour. Cool the reaction to room temperature and concentrate under reduced pressure. The residue is purified by column chromatography on silica gel to afford ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate as a mixture of cis and trans diastereomers.

Hydrolysis to this compound

-

To a solution of ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), add lithium hydroxide (LiOH, 2-3 eq).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture to pH ~2 with 1M HCl.

-

Extract the product with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its intermediates is performed using standard spectroscopic techniques.

Caption: Key spectroscopic techniques for the characterization of the target molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the benzylic protons, the aromatic protons of the benzyl group, the methylene protons of the benzyloxymethyl group, and the protons of the cyclopropane ring. The coupling constants between the cyclopropane protons can help to determine the relative stereochemistry (cis or trans).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbonyl carbon, the aromatic carbons, the benzylic carbon, the methylene carbon of the benzyloxymethyl group, and the carbons of the cyclopropane ring.

-

IR Spectroscopy: The IR spectrum will show a broad absorption band for the O-H stretch of the carboxylic acid, a strong absorption for the C=O stretch of the carbonyl group, and characteristic absorptions for the C-H and C-O bonds.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its rigid cyclopropane core and modifiable functional groups make it an attractive scaffold for the design of novel therapeutics. The continued development of efficient and stereoselective synthetic methods for this and related cyclopropane derivatives will undoubtedly fuel further innovation in the field of drug discovery.

References

-

A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications. [Link]

-

Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PMC. [Link]

-

Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides. ResearchGate. [Link]

-

Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. PMC. [Link]

-

A novel asymmetric synthesis of substituted cyclopropanes. Journal of the American Chemical Society. [Link]

-

Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. [Link]

-

2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. PubMed. [Link]

-

1, 2-Cyclopropanedicarboxylic acid, mono(phenylmethyl) ester, trans-trans-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid, 100 mg. St John's Laboratory. [Link]

-

2-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 99873. PubChem. [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

-

Identification of Trans- and Cis-2-Methylcyclopropanecarboxylic Acid Using EVV 2DIR Spectroscopy: A Theoretical Study. ResearchGate. [Link]

-

Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. [Link]

-

1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. PubMed. [Link]

-

Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. MDPI. [Link]

-

trans-1-Carbethoxy-2-phenylcyclopropane. NIST WebBook. [Link]

-

Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. PMC. [Link]

-

Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. PubMed Central. [Link]

-

Carbazole Derivatives as Antiviral Agents: An Overview. MDPI. [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. [Link]

-

Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. PubMed. [Link]

-

Benzothiazole Moiety and Its Derivatives as Antiviral Agents. MDPI. [Link]

-

(+)-cis-2-Aminomethylcyclopropane carboxylic acid. Wikipedia. [Link]

-

A5—A dual-target antiviral compound that rewrites the rules of influenza therapy. NIH. [Link]

-

1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. [Link]

-

Synthesis and Anti-Inflammatory Properties of 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane. PubMed. [Link]

-

cis-1,2-Cyclopropanedicarboxylic acid | C5H6O4 | CID 726455. PubChem. [Link]

-

Synthesis of cyclopropane carboxylic acid p-[(2-propynyloxy)methyl]benzyl ester. Molbase. [Link]

Sources

- 1. This compound | 848328-57-4 [amp.chemicalbook.com]

- 2. 848328-57-4|this compound|BLD Pharm [bldpharm.com]

- 3. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Solubility Profile of 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid for Pharmaceutical Development

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its bioavailability, formulation design, and overall therapeutic efficacy. This guide provides an in-depth technical overview of the solubility characteristics of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid, a key structural motif in medicinal chemistry. We will delve into its predicted solubility based on molecular structure, present a rigorous, field-proven experimental protocol for determining its thermodynamic solubility, and discuss the implications of these findings for researchers, scientists, and drug development professionals. This document is structured to provide not just data, but a comprehensive framework for understanding and applying solubility principles to this specific compound.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is not merely a data point but a cornerstone of drug development. It dictates the rate and extent to which a compound can dissolve in a medium, which is a prerequisite for absorption and subsequent systemic availability.[1] For a compound like this compound, understanding its solubility profile is essential for selecting appropriate solvents for synthesis and purification, designing effective formulations, and predicting its behavior in physiological environments.[2][3] Poor solubility can lead to failed clinical trials and significant development delays, making its early and accurate characterization a non-negotiable step in the research pipeline.[3][4] This guide provides the necessary theoretical and practical framework to expertly navigate these challenges.

Physicochemical Profile and Solubility Prediction

A molecule's structure is the primary determinant of its solubility. This compound possesses a dualistic, amphiphilic nature:

-

Hydrophilic Region: The carboxylic acid (-COOH) group is polar and capable of donating and accepting hydrogen bonds.[5][6] This functional group is also ionizable. At pH values above its pKa, it will deprotonate to form a highly polar carboxylate anion (-COO⁻), which dramatically increases aqueous solubility due to strong ion-dipole interactions with water.[7]

-

Lipophilic Region: The molecule features a significant nonpolar backbone, consisting of a cyclopropane ring, a methyl linker, and a benzyl group (C₆H₅CH₂-). This large, hydrophobic portion of the molecule disrupts the hydrogen-bonding network of water, leading to low intrinsic solubility in aqueous media.[8][9]

Prediction: Based on this structure, we can predict that the compound will exhibit low solubility in neutral water. As the chain length and size of the nonpolar alkyl/aryl portion of a carboxylic acid increase, its water solubility decreases.[6][8][9] However, its solubility is expected to be significantly higher in common organic solvents and in aqueous buffers where the pH is sufficiently high to ensure deprotonation of the carboxylic acid.

Experimental Determination of Thermodynamic Solubility

To move from prediction to empirical data, a robust and reliable methodology is required. The Saturated Shake-Flask Method is universally regarded as the "gold standard" for determining thermodynamic equilibrium solubility.[10][11] It measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium, providing a definitive value for formulation and biopharmaceutical classification.[10][12][13]

Gold-Standard Protocol: Saturated Shake-Flask Method

This protocol is designed to ensure that true thermodynamic equilibrium is achieved between the undissolved solid and the saturated solution.

Principle: An excess amount of the solid compound is added to a known volume of the test solvent. The mixture is then agitated until equilibrium is reached. After phase separation, the concentration of the dissolved compound in the supernatant is quantified.

Step-by-Step Methodology:

-

Preparation: Add an excess of solid this compound to a series of clear glass vials, each containing a precisely known volume of the desired test solvent (e.g., pH 7.4 phosphate-buffered saline, methanol, ethanol, DMSO, ethyl acetate).

-

Expert Insight: "Excess" is critical. A visible amount of undissolved solid must remain at the end of the experiment to guarantee saturation. However, adding too much can alter the solvent's properties.[10]

-

-

Equilibration: Seal the vials securely and place them in a constant-temperature shaker bath (e.g., 25°C or 37°C) for a minimum of 24 to 48 hours.

-

Expert Insight: 24-48 hours is a standard starting point. For some compounds, equilibrium may take longer. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit sedimentation of the suspended solid.[10] Carefully withdraw an aliquot of the supernatant.

-

Expert Insight: This step is a common source of error.[2] To remove any remaining microscopic particles, the supernatant must be filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE). The first few drops should be discarded to saturate any potential binding sites on the filter membrane.[2]

-

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Verification: After sampling, the pH of the remaining aqueous suspension should be measured to ensure it has not shifted during the experiment, as this can significantly impact the solubility of ionizable compounds.[10][12]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

Caption: Predicted Solubility Relationships by Solvent Class.

Implications for Drug Development

The solubility data, whether predicted or experimentally determined, directly informs critical development decisions:

-

Lead Optimization: Early solubility screening helps identify and triage compounds with poor biopharmaceutical properties, saving time and resources. [3]* Process Chemistry: The choice of solvents for large-scale synthesis, crystallization, and purification is dictated by the compound's solubility and stability in those systems.

-

Formulation Science: For oral dosage forms, low aqueous solubility at acidic pH suggests potential challenges for dissolution in the stomach. Formulation strategies such as salt formation (by reacting with a base), amorphization, or lipid-based formulations may be required to enhance bioavailability.

-

Preclinical Studies: Selecting an appropriate vehicle for in vivo studies is paramount. A solvent system that ensures the compound remains in solution upon administration is necessary for obtaining reliable pharmacological data.

Conclusion

This compound presents a classic solubility challenge due to its amphiphilic nature. A structural analysis correctly predicts low solubility in neutral aqueous media and higher solubility in organic solvents and alkaline solutions. This guide outlines the gold-standard Shake-Flask method as a robust protocol for obtaining definitive thermodynamic solubility data. By integrating predictive analysis with rigorous experimental validation, researchers and drug development professionals can build a comprehensive solubility profile, enabling informed decision-making and mitigating risks throughout the development lifecycle.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. (September 2019). [Link]

-

1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. USP-NF. (2013-11-21). [Link]

-

<1236> Solubility Measurements. USP-NF. (2016-09-30). [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. [Link]

-

Predict and explain the solubility of carboxylic acids. Gauth. [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. (2023-04-06). [Link]

-

USP <1236>: Solubility Measurements Chapter. Biorelevant.com. [Link]

-

Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. (2022-10-04). [Link]

-

1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

-

How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Quora. (2016-10-12). [Link]

-

an introduction to carboxylic acids. Chemguide. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. gauthmath.com [gauthmath.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 9. quora.com [quora.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. uspnf.com [uspnf.com]

- 13. researchgate.net [researchgate.net]

Whitepaper: Physicochemical Characterization of 2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid is a valuable synthetic building block whose physicochemical properties, particularly its melting point, are not extensively documented in public literature. This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of this compound. We delve into the critical influence of stereoisomerism on its physical properties and present a detailed, field-proven protocol for accurate melting point determination. This document serves as a practical manual for researchers to establish a validated purity and identity profile for this reagent, ensuring reproducibility in drug discovery and development workflows.

Introduction and Strategic Importance

This compound is an organic compound featuring a cyclopropane ring, a structural motif of increasing importance in medicinal chemistry. Cyclopropane rings are known to impart unique conformational constraints, metabolic stability, and potency to drug candidates. The carboxylic acid and benzyloxy groups provide versatile handles for further synthetic elaboration.[1][2] As an intermediate, its purity is paramount. However, a survey of commercial suppliers and chemical databases reveals a notable absence of experimentally determined physical data, such as a definitive melting point.[3][4]

This guide addresses this critical information gap. We will establish the scientific basis for characterizing this compound, focusing on the practical determination of its melting point—a fundamental indicator of purity.

The Critical Impact of Stereoisomerism

The structure of this compound necessitates an understanding of its stereochemistry. The 1,2-disubstituted cyclopropane ring gives rise to cis and trans diastereomers.

-

Cis Isomer: The carboxcylic acid and (benzyloxy)methyl groups are on the same face of the cyclopropane ring.

-

Trans Isomer: The substituents are on opposite faces of the ring.

This stereochemical difference has profound implications for the compound's physical properties. Generally, trans isomers can pack more efficiently into a crystal lattice, leading to stronger intermolecular forces. Consequently, trans isomers often exhibit higher melting points and lower solubility compared to their cis counterparts.[5]

A commercial sample of this acid may exist as a mixture of these isomers. Such a mixture will not have a sharp, defined melting point but will instead melt over a broad temperature range, reflecting the properties of an impure substance.[6] Therefore, chromatographic separation of the isomers is a prerequisite for accurate physicochemical characterization.

Caption: Cis and trans isomers of the target compound.

Synthesis, Purification, and Characterization Workflow

Achieving an accurate melting point requires an analytically pure, crystalline sample of a single stereoisomer. The following workflow outlines the necessary steps from synthesis to final characterization.

Caption: Integrated workflow for synthesis and characterization.

Notional Synthesis and Purification Protocol

While various synthetic routes exist for cyclopropanecarboxylic acids, a common approach involves the hydrolysis of a cyclopropyl cyanide precursor.[7][8]

-

Synthesis of Crude Product: A plausible route involves the cyclopropanation of an appropriate alkene followed by functional group manipulations to yield the target acid as a mixture of cis and trans isomers.

-

Isomer Separation (Chromatography): The crude mixture is subjected to silica gel column chromatography. A solvent gradient (e.g., hexane/ethyl acetate) is employed to separate the less polar trans isomer from the more polar cis isomer. Fractions are monitored by Thin Layer Chromatography (TLC).

-

Purification (Recrystallization): Fractions containing the pure desired isomer are combined, and the solvent is removed in vacuo. The resulting solid is recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a pure, crystalline solid suitable for analysis.

Authoritative Protocol: Melting Point Determination

This protocol is designed for accuracy and reproducibility using standard laboratory equipment.

Objective: To determine the melting range of a purified, crystalline sample of a single isomer of this compound.

Principle: The melting point of a pure crystalline solid is a sharp, reproducible physical constant. Impurities depress the melting point and broaden the range over which the substance melts.[6]

Apparatus:

-

Digital melting point apparatus (e.g., Mel-Temp, DigiMelt)[9]

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Step-by-Step Methodology

-

Sample Preparation:

-

Loading the Capillary Tube:

-

Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[10]

-

Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom.

-

To ensure dense packing, drop the capillary tube (sealed end down) through a long, vertical glass tube onto the benchtop.[10]

-

Repeat until a packed column of solid 2-3 mm high is obtained. An excessive amount of sample will lead to an artificially broad melting range.[10]

-

-

Measurement - Two-Stage Heating:

-

Stage 1 (Rapid Estimation): Place the capillary in the apparatus. Set a rapid heating rate (e.g., 10-15 °C/minute) to quickly determine an approximate melting temperature.[9] Note the temperature at which the sample melts.

-

Stage 2 (Accurate Determination): Allow the apparatus to cool to at least 15-20 °C below the estimated melting point.[9][10] Prepare a new capillary tube with a fresh sample.

-

Set a slow, precise heating rate of 1-2 °C per minute.[9] This slow ramp is critical for thermal equilibrium and an accurate reading.

-

-

Observation and Data Recording:

-

Observe the sample through the magnifying eyepiece.

-

Record T1: The temperature at which the first drop of liquid becomes visible.

-

Record T2: The temperature at which the last crystal of the solid just dissolves into liquid.

-

The melting point is reported as the range T1 – T2. For a pure compound, this range should be narrow (e.g., 0.5-1.5 °C).

-

Data Summary and Interpretation

The following table summarizes the known and predicted properties of the target compound. The melting point is designated as "To Be Determined" and serves as a template for researchers to input their experimental findings for both the cis and trans isomers.

| Property | Value | Source / Method |

| Molecular Formula | C₁₂H₁₄O₃ | - |

| Formula Weight | 206.24 g/mol | - |

| Melting Point (cis) | To Be Determined Experimentally | See Protocol |

| Melting Point (trans) | To Be Determined Experimentally | See Protocol |

| Boiling Point | 344.8 ± 15.0 °C | Predicted[3] |

| pKa | 4.61 ± 0.11 | Predicted[3] |

| Appearance | To Be Determined (Expected: White Crystalline Solid) | Experimental Observation |

Interpretation of Results:

-

A sharp melting range (≤ 1.5 °C) for a single isomer indicates high purity.

-

A broad melting range (> 2 °C) suggests the presence of impurities or a mixture of cis and trans isomers.

-

A depressed melting point (lower than an established literature value for a pure isomer) also indicates impurity.

By following this comprehensive guide, researchers can confidently synthesize, purify, and characterize this compound, establishing a reliable melting point and ensuring the quality of this valuable synthetic intermediate for advanced research and development applications.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021). University of Technology, Iraq. Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

4.3: Melting Point Determination Procedure. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Measuring the Melting Point. (2023). Westlab Canada. Retrieved from [Link]

-

Synthesis of cyclopropane carboxylic acid p-[(2-propynyloxy)methyl]benzyl ester. (n.d.). Mol-Instincts. Retrieved from [Link]

-

Cyclopropane carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

McCloskey, C. M., & Coleman, G. H. (1944). Cyclopropanecarboxylic acid. Organic Syntheses, 24, 36. doi:10.15227/orgsyn.024.0036. Retrieved from [Link]

-

Cyclopropanecarboxylic acid | C4H6O2 | CID 15655. (n.d.). PubChem. Retrieved from [Link]

-

Cis-Trans Isomers and its Differences in Properties. (n.d.). Longdom Publishing. Retrieved from [Link]

Sources

- 1. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]

- 2. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 848328-57-4 [amp.chemicalbook.com]

- 4. 848328-57-4|this compound|BLD Pharm [bldpharm.com]

- 5. longdom.org [longdom.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

2-((Benzyloxy)methyl)cyclopropanecarboxylic Acid: A Comprehensive Technical Guide to a Key Chiral Building Block

Executive Summary

This technical guide provides an in-depth analysis of 2-((benzyloxy)methyl)cyclopropanecarboxylic acid, a chiral building block of significant importance in modern medicinal chemistry. Its value is primarily derived from the unique combination of a conformationally rigid cyclopropane scaffold and defined stereochemistry, which are critical features for precise interaction with biological targets.[1][2][3] This document details the primary strategies for obtaining this molecule in its enantiomerically pure form, including direct asymmetric synthesis and the resolution of racemic mixtures. We provide a comparative analysis of these methods, field-proven protocols for classical resolution, and a spotlight on its pivotal role as a key intermediate in the synthesis of the P2Y12 platelet inhibitor, Ticagrelor.[4][5] This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this and similar chiral synthons in their programs.

Introduction: The Strategic Value of Chiral Cyclopropanes in Drug Design

The cyclopropane ring is a highly valued structural motif in medicinal chemistry.[1] Its inherent strain and rigid, three-dimensional geometry allow it to serve as a bioisostere for larger, more flexible alkyl chains or unsaturated systems, often leading to improved metabolic stability and enhanced binding affinity to target proteins.[2][3] When functionalized and rendered as a single enantiomer, its utility magnifies, enabling the precise spatial orientation of substituents required for potent and selective pharmacological activity.[6][7]